Pyrazosulfuron-ethyl
Overview
Description
Pyrazosulfuron-ethyl is a sulfonylurea herbicide widely used for selective pre- and post-emergence control of annual and perennial broadleaf and sedge weeds in transplanted and direct-seeded rice fields . Its chemical name is ethyl 5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxylate . This compound is known for its high efficacy at low application rates, making it a popular choice in agricultural practices .
Scientific Research Applications
Pyrazosulfuron-ethyl is primarily used in agriculture for weed control in rice fields . It has demonstrated excellent herbicidal activity in both pre- and post-emergence applications . Additionally, it has been studied for its biodegradation by microorganisms, which can help in understanding its environmental impact . The compound’s selective action and low application rates make it a valuable tool in integrated pest management strategies .
Mechanism of Action
Target of Action
Pyrazosulfuron-ethyl is a sulfonylurea herbicide that primarily targets acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids present in bacteria, fungi, and plants .
Mode of Action
The herbicide exhibits broad-spectrum activity, being absorbed by the roots and translocated throughout the plant . It inhibits the activity of ALS, thereby controlling the synthesis of amino acids . This inhibition disrupts protein synthesis in plants, leading to growth suppression and eventual death of the weed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . By inhibiting ALS, the herbicide disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency impairs protein synthesis, affecting plant growth and development .
Pharmacokinetics
This compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . This method is suitable for pharmacokinetics .
Result of Action
The inhibition of ALS by this compound leads to a deficiency of branched-chain amino acids, impairing protein synthesis and affecting plant growth and development . This results in the suppression of weed growth and eventually leads to the death of the weed . In zebrafish embryos, exposure to this compound changed Acetylcholinesterase (AChE) activity, up-regulated oxidative stress, induced more apoptosis and affected gene expression relevant to neurodevelopment, neurotransmitter systems, and specific neural in the brain .
Action Environment
The behavior of this compound in the environment is influenced by various factors such as temperature, pH, and microbial activities . The degradation rates of this compound at initial concentrations of 5.0, 20.0, and 50.0 mg/L were 48.%, 77.0%, and 32.6%, respectively, after inoculation for days . The growth of the strain was inhibited at low pH buffers . The chemical degradation occurs much faster at 30°C than at 20 and 37°C . The dissipation of this compound in paddy water in the summer experiment was faster than in the spring experiment .
Future Directions
A better understanding of the molecular basis in Pyrazosulfuron-ethyl tolerant organisms will shed light on the adaptive mechanisms to this herbicide . This could potentially lead to the development of transgenic crops resistant to this compound . Additionally, there is a growing interest in using hemolymph as a standard methodology for toxicology assays, which could provide a reliable tool for assessing the toxicity of substances like this compound .
Biochemical Analysis
Biochemical Properties
Pyrazosulfuron-ethyl plays a significant role in biochemical reactions by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. This enzyme is present in bacteria, fungi, and plants but not in animals and humans. The inhibition of ALS by this compound leads to the accumulation of toxic intermediates and the cessation of cell division in target organisms .
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it disrupts cell function by inhibiting ALS, leading to the accumulation of toxic intermediates and halting cell division. This results in stunted growth and eventual death of the plant. The compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the biosynthesis of branched-chain amino acids .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ALS enzyme, thereby inhibiting its activity. This inhibition prevents the synthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth. The binding interaction between this compound and ALS is highly specific, leading to the accumulation of toxic intermediates and the disruption of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under neutral and basic pH conditions but degrades faster at low pH. The degradation rate of this compound is also influenced by temperature, with faster degradation observed at 30°C compared to 20°C and 37°C. Long-term effects on cellular function include the inhibition of cell division and growth, leading to the eventual death of the target organisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits high efficacy in controlling target weeds without causing significant toxic or adverse effects. At high doses, this compound can cause phytotoxicity problems, leading to stunted growth and death of non-target plants. Threshold effects observed in these studies indicate that the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in metabolic pathways that include its degradation by specific bacteria such as Acinetobacter sp. CW17. The degradation process involves the cleavage of the sulfonylurea bridge, leading to the formation of metabolites that are further broken down. The compound interacts with enzymes and cofactors involved in these metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its accumulation and localization within the target organisms .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell influences its interaction with target enzymes and proteins, thereby affecting its overall efficacy and mode of action .
Preparation Methods
The synthesis of pyrazosulfuron-ethyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with sulfonyl diisocyanate . The preparation method typically includes the following steps:
Mixing and Stirring: The raw materials are mixed and stirred in a preparation kettle.
Grinding: The mixture is primarily ground using a colloid grinder and then finely ground using a grinder.
Sampling and Analyzing: Samples are taken and analyzed to ensure quality.
Filtering and Packaging: The qualified product is filtered, metered, packaged, and stored.
Chemical Reactions Analysis
Pyrazosulfuron-ethyl undergoes various chemical reactions, including:
Comparison with Similar Compounds
Pyrazosulfuron-ethyl is part of the sulfonylurea family of herbicides, which includes compounds like halosulfuron-methyl . While both compounds share a similar mode of action and molecular structure, they differ in their substitutions on the pyrazole ring . Halosulfuron-methyl, for example, has a chlorine substitution that makes it more susceptible to hydrolysis under basic conditions compared to this compound . This structural difference can influence their environmental fate and efficacy in different agricultural settings .
References
Properties
IUPAC Name |
ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNQYGRXEXDAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058496 | |
Record name | Pyrazosulfuron-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93697-74-6 | |
Record name | Pyrazosulfuron-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93697-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazosulfuron-ethyl [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093697746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazosulfuron-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOSULFURON-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2T2626KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
A: Pyrazosulfuron-ethyl belongs to the sulfonylurea (SU) class of herbicides. It inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development.
A: By inhibiting ALS, this compound disrupts the production of BCAAs [, , , ], leading to the cessation of cell division and ultimately causing plant death. This effect is particularly pronounced in susceptible weed species.
A: Yes, several studies have reported the emergence of this compound-resistant weed biotypes, particularly in rice fields where the herbicide has been used extensively [, , , ]. Species like Monochoria vaginalis, Lindernia dubia, Cyperus difformis, and Rotala indica have shown resistance development [, , , ].
ANone: Research suggests that resistance to this compound can arise from several mechanisms, including:
- Target-site mutations: Changes in the ALS enzyme itself can reduce its sensitivity to this compound [, ].
- Enhanced herbicide metabolism: Resistant biotypes might be able to break down this compound more efficiently, reducing its efficacy [, ].
- Reduced uptake or translocation: Resistance might also arise from mechanisms that prevent the herbicide from reaching its target site within the plant [, ].
A: Studies have shown that this compound has a relatively short half-life in the soil environment. The reported half-life ranges from a few days to a couple of weeks, depending on factors like soil type, pH, and microbial activity [, , , ].
A: this compound degradation in the environment is primarily driven by microbial activity [, , ]. Microorganisms break down the herbicide molecule through various metabolic pathways.
A: Research suggests that this compound application can temporarily influence soil microbial activity []. While some studies observed a short-term decrease in microbial biomass carbon following herbicide application [], these effects tend to be transient.
A: While this compound has been detected in groundwater following field applications [], its persistence in water is generally limited []. The risk of leaching depends on factors like soil type, application rates, and irrigation practices.
A: Yes, research has focused on isolating and characterizing microorganisms capable of degrading this compound []. These microorganisms could potentially be used for bioremediation of contaminated soil or water resources.
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